Benzoic acid (1H-indol-3-ylmethylene)-hydrazide
Overview
Description
Benzoic acid (1H-indol-3-ylmethylene)-hydrazide is a compound that combines the structural features of benzoic acid and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. The indole moiety is a common structural motif in many natural products and pharmaceuticals, making this compound a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid (1H-indol-3-ylmethylene)-hydrazide typically involves the condensation of benzoic acid hydrazide with indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid (1H-indol-3-ylmethylene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or benzoic acid moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, depending on the desired substitution, can be used. For example, halogenation can be achieved using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Benzoic acid (1H-indol-3-ylmethylene)-hydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Due to its structural similarity to various bioactive molecules, the compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials and chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid (1H-indol-3-ylmethylene)-hydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, potentially modulating their activity. The compound may exert its effects through binding to these targets, altering their function, and triggering downstream signaling pathways. Further research is needed to elucidate the precise molecular mechanisms and identify the specific targets involved.
Comparison with Similar Compounds
Benzoic acid (1H-indol-3-ylmethylene)-hydrazide can be compared with other similar compounds, such as:
Indole-3-carboxaldehyde: Shares the indole moiety but lacks the benzoic acid hydrazide component.
Benzoic acid hydrazide: Contains the benzoic acid hydrazide moiety but lacks the indole component.
Indole-3-acetic acid: Another indole derivative with different functional groups, commonly found in plant hormones.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical properties compared to its individual components or other related compounds.
Properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(12-6-2-1-3-7-12)19-18-11-13-10-17-15-9-5-4-8-14(13)15/h1-11,17H,(H,19,20)/b18-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZLLYBQEWHEKL-WOJGMQOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202523 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10245-39-3 | |
Record name | BENZOIC ACID (1H-INDOL-3-YLMETHYLENE)-HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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